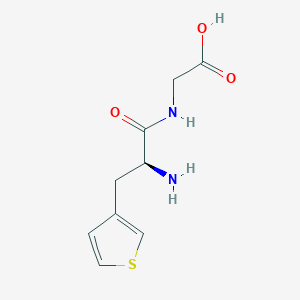

3-(Thiophen-3-yl)-L-alanylglycine

Description

Contextualization of Thiophene-Containing Dipeptides in Bioactive Compound Discovery Programs

When incorporated into peptides, the thiophene (B33073) moiety can introduce conformational constraints and new binding interactions not possible with natural amino acids. This has made thiophene-containing dipeptides valuable tools in drug discovery programs. nih.gov Researchers have explored their potential in a variety of therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.comyoutube.com The planarity and electron-rich nature of the thiophene ring can facilitate binding to biological receptors, and its ability to be readily modified allows for the systematic exploration of structure-activity relationships. nih.govacs.org

The L-Alanylglycine Moiety as a Core Scaffold for Peptidomimetic Development

The dipeptide L-alanylglycine (Ala-Gly) is a simple yet fundamental building block in biochemistry. hmdb.ca It is composed of two of the most basic amino acids, L-alanine and glycine (B1666218). In the field of peptidomimetics—the design of molecules that mimic the structure and function of natural peptides—the L-alanylglycine sequence serves as a common and effective scaffold. nih.gov Peptides themselves often make poor drugs due to rapid degradation by proteases in the body and poor oral bioavailability. By using a dipeptide like L-alanylglycine as a base, chemists can introduce non-natural modifications to create more stable and effective drug candidates.

The L-alanylglycine moiety provides a defined stereochemistry at the alanine (B10760859) position and a flexible glycine residue. This combination of a chiral center and an achiral, flexible unit offers a foundational structure that can be systematically altered. lsu.edu Its small size and defined peptide bond geometry make it an ideal starting point for building more complex molecules designed to interact with specific biological targets, such as enzymes or receptors, that recognize peptide sequences.

Strategic Rationale for Thiophen-3-yl Substitution in Advanced Dipeptide Design

The specific placement of the thiophene ring at the 3-position of the alanine side chain in 3-(Thiophen-3-yl)-L-alanylglycine is a deliberate design choice. This creates a non-natural amino acid, 3-(Thiophen-3-yl)-L-alanine, which then forms a dipeptide with glycine. This strategic substitution serves several key purposes in advanced dipeptide design.

Firstly, as a bioisostere of the natural amino acid phenylalanine, it allows the molecule to potentially interact with biological targets that recognize aromatic residues. However, the heteroatom (sulfur) in the thiophene ring alters the electronic distribution compared to a benzene (B151609) ring, which can lead to different and potentially stronger binding interactions, such as hydrogen bonding or dipole interactions. drugdesign.orgpsu.edu

Finally, introducing a non-natural amino acid like 3-(Thiophen-3-yl)-L-alanine can significantly increase the peptide's resistance to enzymatic degradation. Proteases are highly specific for natural amino acid sequences, and the presence of the bulky, unnatural thiophene group can prevent the peptide bond from being recognized and cleaved, thereby extending the molecule's biological half-life.

Compound Properties and Data

Below are the key chemical identifiers and properties for the compound of interest.

| Property | Value |

| IUPAC Name | (2S)-2-Amino-3-(thiophen-3-yl)propanoic acid;glycine |

| Molecular Formula | C₉H₁₄N₂O₃S |

| Molecular Weight | 230.28 g/mol |

| CAS Number | 918957-57-0 |

Properties

CAS No. |

918957-57-0 |

|---|---|

Molecular Formula |

C9H12N2O3S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-[[(2S)-2-amino-3-thiophen-3-ylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C9H12N2O3S/c10-7(3-6-1-2-15-5-6)9(14)11-4-8(12)13/h1-2,5,7H,3-4,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 |

InChI Key |

YBYLBYGPVIQYOJ-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CSC=C1C[C@@H](C(=O)NCC(=O)O)N |

Canonical SMILES |

C1=CSC=C1CC(C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Thiophen 3 Yl L Alanylglycine and Analogues

Stereoselective Synthesis of Thiophene-Substituted Amino Acids and Dipeptides

The cornerstone of synthesizing 3-(Thiophen-3-yl)-L-alanylglycine is the production of the chiral amino acid, 3-(Thiophen-3-yl)-L-alanine, with high optical purity. hku.hk The stereochemistry of this precursor is critical as it dictates the final conformation and biological activity of the dipeptide.

Several stereoselective methods are employed:

Asymmetric Hydrogenation : This involves the hydrogenation of a prochiral enamine precursor derived from a thiophene-containing ketone, using a chiral catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands). This method can yield the desired L-enantiomer with high enantiomeric excess (ee).

Enzymatic Resolution : Enzymes such as aminoacylases or lipases can be used to selectively resolve a racemic mixture of N-acetyl-3-(thiophen-3-yl)-DL-alanine. The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, allowing for its separation from the unreacted D-enantiomer.

Chiral Auxiliaries : A common strategy involves attaching a chiral auxiliary to a glycine-derived precursor. Subsequent alkylation with a 3-thenyl halide (3-(bromomethyl)thiophene) proceeds diastereoselectively, controlled by the steric influence of the auxiliary. The auxiliary is then cleaved to yield the desired 3-(Thiophen-3-yl)-L-alanine.

Enzymatic Asymmetric Synthesis : The use of enzymes like amine dehydrogenases (AmDHs) or transaminases offers a direct route to chiral amino acids. rsc.orgacs.org An engineered AmDH could potentially catalyze the reductive amination of 3-(thiophen-3-yl)pyruvic acid to directly form 3-(Thiophen-3-yl)-L-alanine with high conversion and stereoselectivity. acs.org

Once the chiral amino acid is obtained, it is coupled with a protected glycine (B1666218) derivative to form the dipeptide. This subsequent coupling must be performed under conditions that prevent racemization of the sensitive α-carbon of the L-alanine moiety. uni-kiel.de

Table 1: Comparison of Stereoselective Synthesis Strategies for 3-(Thiophen-3-yl)-L-alanine

| Method | Principle | Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral precursor using a chiral metal-ligand complex. | High efficiency and turnover numbers. | Requires synthesis of specific precursors and expensive metal catalysts. |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50%; requires separation of product from substrate. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a diastereoselective reaction. | Reliable and well-established methodology. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Asymmetric Synthesis | Direct conversion of a prochiral substrate to a chiral product using an enzyme. | Excellent stereoselectivity, environmentally friendly (aqueous media). rsc.org | Requires screening for or engineering of a suitable enzyme. rsc.org |

Solid-Phase and Solution-Phase Peptide Synthesis Optimization for Thiophene (B33073) Integration

The formation of the amide bond between 3-(Thiophen-3-yl)-L-alanine and glycine can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. wikipedia.orgacs.org

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for research-scale synthesis. wikipedia.org The process involves anchoring the C-terminal amino acid (glycine) to a polymeric resin and sequentially adding the subsequent amino acids. bachem.com For incorporating the thiophene-containing amino acid, several factors are optimized:

Protecting Groups : The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where the N-terminal amine is protected by the base-labile Fmoc group. wikipedia.org This is generally preferred over the Boc (tert-butyloxycarbonyl) strategy due to the milder deprotection conditions, which helps preserve the integrity of the acid-sensitive thiophene ring.

Coupling Reagents : The steric bulk of the thiophene side chain can hinder the coupling reaction. Therefore, highly efficient coupling reagents are necessary. Onium-based reagents like HBTU, HATU, and HCTU are widely used because they rapidly form activated esters that react efficiently with the free amine of the resin-bound glycine. peptide.comsigmaaldrich.com The use of additives like HOBt or Oxyma Pure can further enhance coupling efficiency and suppress racemization. sigmaaldrich.combachem.com

Resin Choice : For synthesizing the C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are suitable choices. wikipedia.orggoogle.com The 2-CTC resin is particularly advantageous as it allows for cleavage under very mild acidic conditions, which is beneficial for the thiophene moiety.

Solution-Phase Synthesis remains valuable for large-scale production. wikipedia.org In this approach, the protected amino acid derivatives are coupled in an organic solvent, and the product is isolated and purified after each step. While more labor-intensive, it allows for easier purification of intermediates and can be more cost-effective for larger quantities. The same classes of coupling reagents used in SPPS are also effective in solution-phase synthesis. acs.org

Table 2: Common Coupling Reagents for Thiophene Amino Acid Integration

| Reagent | Full Name | Class | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Popular, efficient, and generates soluble by-products. bachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly reactive due to the HOAt leaving group; excellent for sterically hindered couplings. sigmaaldrich.com |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU due to the electron-withdrawing chlorine atom. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Less prone to causing guanidinylation of free amines compared to aminium reagents. sigmaaldrich.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Based on Oxyma Pure, making it a non-explosive and less allergenic alternative to benzotriazole-based reagents. bachem.com |

Targeted Chemical Modifications and Derivatization Strategies of the Thiophene Ring and Dipeptide Backbone

Once this compound is synthesized, it can be further modified to create analogues with diverse properties. These modifications can target the thiophene ring or the dipeptide backbone.

Thiophene Ring Modifications : The thiophene ring is an electron-rich aromatic system susceptible to electrophilic substitution.

Halogenation : Reactions with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine atoms at the C2 or C5 positions of the thiophene ring, providing handles for further cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

Formylation : Vilsmeier-Haack reaction conditions can be used to introduce a formyl group (-CHO) onto the thiophene ring, which can then be used in reductive amination or as a precursor for other functional groups.

Oxidation : The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like m-CPBA. nih.gov This modification dramatically alters the electronic properties and geometry of the ring system.

Dipeptide Backbone Modifications : The peptide backbone itself offers sites for derivatization.

N-Alkylation : The amide nitrogens can be alkylated, for instance, N-methylation of the glycine residue. nih.gov This modification can increase proteolytic stability and influence the peptide's conformational preferences by restricting rotation around the C-N bond. nih.gov

Amide Bond Reduction : The amide bonds can be reduced to amines, converting the dipeptide into a diamine analogue, which significantly changes its chemical character and potential receptor interactions.

Backbone Editing : Advanced techniques can replace a backbone amide bond with other linkages. For example, recent research has shown methods for O-to-C acyl shifts to create α,γ-diketone structures within a peptide sequence, offering a novel way to diversify the backbone. escholarship.orgacs.org

Green Chemistry Principles in the Synthesis of L-Alanylglycine Derivatives

The synthesis of peptides is notoriously solvent- and reagent-intensive, generating significant chemical waste. advancedchemtech.comnih.gov Applying green chemistry principles aims to mitigate this environmental impact.

Green Solvents : A major focus is replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more benign alternatives. rsc.orgacs.org Solvents such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) have been successfully used in both solution- and solid-phase peptide synthesis. rsc.orgacs.org Water is the ultimate green solvent, and efforts are underway to develop aqueous peptide synthesis protocols, though the poor solubility of protected amino acids presents a challenge. acs.org

Atom Economy : Traditional peptide synthesis has poor atom economy due to the use of excess reagents and protecting groups. nih.gov Strategies to improve this include using recyclable reagents, developing catalytic coupling methods, and moving towards continuous flow processes which can use reagents more efficiently than batch reactors. advancedchemtech.com

Enzymatic Synthesis : Chemo-enzymatic approaches offer a green alternative to purely chemical methods. nih.gov Using enzymes like proteases or aminopeptidases in reverse (synthesis mode) can form peptide bonds in aqueous or high-concentration organic solvent systems. nih.govnih.gov This approach avoids the need for protecting groups and harsh coupling reagents, leading to a cleaner process with less waste. For example, a system using carboxypeptidase Y can catalyze the condensation of amino acid esters and amides to form dipeptides. nih.gov

Table 3: Comparison of Traditional and Green Solvents in Peptide Synthesis

| Solvent | Class | Traditional/Green | Key Issues/Benefits |

| Dichloromethane (DCM) | Chlorinated | Traditional | Suspected carcinogen, high volatility, environmental persistence. rsc.org |

| Dimethylformamide (DMF) | Polar Aprotic | Traditional | Reproductive toxicity, high boiling point makes removal difficult. rsc.org |

| Propylene Carbonate (PC) | Carbonate | Green | Biodegradable, low toxicity, effective replacement for DMF/DCM in SPPS and solution phase. rsc.orgacs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Green | Derived from renewable resources, lower toxicity than THF. acs.org |

| Ethyl Acetate (EtOAc) | Ester | Green | Low toxicity, readily biodegradable. acs.org |

| Water | Aqueous | Green | Non-toxic, non-flammable, but limited by reactant solubility. advancedchemtech.comacs.org |

Post-Synthetic Modifications and Functionalization of this compound for Research Probes

To be used as a research tool, for example, in studying biological interactions, the dipeptide must often be tagged with a reporter group. This is achieved through post-synthetic modification, where a functional group is chemoselectively attached to the purified peptide. rsc.orgresearchgate.net

Fluorescent Labeling : Attaching a fluorophore allows the dipeptide to be visualized in fluorescence microscopy or quantified in binding assays. sb-peptide.comjpt.com Common fluorophores include fluorescein (B123965) isothiocyanate (FITC), tetramethylrhodamine (B1193902) (TAMRA), and cyanine (B1664457) dyes (Cy3, Cy5). sb-peptide.comjpt.com The conjugation chemistry depends on the available functional groups. An N-terminal amine or the amine of a lysine (B10760008) side chain in an analogue can be acylated with an NHS-ester or isothiocyanate derivative of the dye. sb-peptide.com

Click Chemistry : Modern bioconjugation often relies on "click" reactions, which are highly efficient and orthogonal to most biological functional groups. If an analogue of the dipeptide is synthesized to contain an azide (B81097) or alkyne group, it can be readily conjugated to a probe containing the complementary functionality via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). Thiol-ene chemistry is another powerful tool for conjugating molecules under mild conditions. nih.govresearchgate.net

Biotinylation : Attaching a biotin (B1667282) molecule allows the peptide to be used in pull-down assays or for detection using streptavidin-conjugated enzymes or fluorophores.

These functionalized dipeptides can serve as probes to study peptide uptake, localization, and interactions with protein targets. jpt.com For instance, a fluorescently labeled version of this compound could be used to track its entry into cells or to screen for binding partners. sb-peptide.com

Elucidation of Biological Activity and Mechanistic Pathways of 3 Thiophen 3 Yl L Alanylglycine in Preclinical Research Models

In Vitro Pharmacological Profiling and Target Identification

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

Functional Assays for Agonist/Antagonist Activity on Target Receptors:No data available.

Until research on 3-(Thiophen-3-yl)-L-alanylglycine is published, its role in any biological or mechanistic pathway remains to be elucidated.

In-Depth Analysis Reveals No Publicly Available Research on the Biological Activity of this compound

Despite a comprehensive search of scientific and academic databases, no preclinical research detailing the biological activity or mechanistic pathways of the chemical compound this compound has been found. As a result, the elucidation of its effects in research models, as requested, cannot be provided at this time.

Extensive queries aimed at uncovering data on the compound's interaction with cellular and biomolecular systems have not yielded any specific results. Searches for its influence on cellular signaling pathways, cell cycle progression, apoptosis, nucleic acid binding, protein-ligand interactions, and metal ion chelation have all failed to identify any published studies centered on this particular dipeptide.

The initial intention was to construct a detailed scientific article structured around the following key areas of preclinical investigation:

Interaction with Biomolecular Systems Beyond Primary Targets:This area was designated to investigate the broader biomolecular interactions of the compound, such as its potential to bind to nucleic acids, interact with proteins allosterically, and chelate metal ions.

However, the absence of any specific research on this compound in the public domain makes it impossible to generate a scientifically accurate and informative article that adheres to the requested outline. The scientific community has not, to date, published any findings on the biological properties of this compound that are accessible through standard search methodologies.

While general principles of how dipeptides or thiophene-containing compounds might interact with biological systems can be hypothesized, any such discussion would be purely speculative and would not meet the required standard of being based on detailed research findings for this specific molecule.

Therefore, until preclinical studies on this compound are conducted and published, a thorough and evidence-based elucidation of its biological activity remains unavailable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 3 Thiophen 3 Yl L Alanylglycine Analogues

Identification of Key Pharmacophoric Elements Critical for Biological Activity

The biological activity of 3-(Thiophen-3-yl)-L-alanylglycine analogues is likely dictated by several key pharmacophoric features. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this dipeptide scaffold, the critical elements can be hypothesized as follows:

The Thiophene (B33073) Ring: As a bioisostere of the phenyl ring found in phenylalanine, the thiophene moiety is a crucial pharmacophoric element. nih.govchimia.ch Its electron-rich nature and ability to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, are critical for target binding. The position of substitution on the thiophene ring (2- or 3-position) and the presence of further substituents will significantly modulate its electronic properties and steric profile, thereby influencing biological activity. nih.gov For instance, studies on other thiophene derivatives have shown that the position and nature of substituents can dramatically alter binding affinities. nih.gov The sulfur atom in the thiophene ring can also participate in specific interactions, such as π-sulfur interactions, which are not possible with a benzene (B151609) ring. nih.gov

The Alanine (B10760859) Methyl Group: While small, the methyl group of the alanine residue contributes to the local hydrophobicity and can influence the conformational preferences of the peptide backbone.

A summary of these key pharmacophoric elements and their potential interactions is presented in Table 1.

| Pharmacophoric Element | Potential Interactions with Biological Target | Reference |

| Thiophene Ring | π-π stacking, hydrophobic interactions, π-sulfur interactions | nih.govnih.govnih.gov |

| Amide Bonds | Hydrogen bond donor and acceptor | N/A |

| N-terminal Amino Group | Ionic interactions, hydrogen bond donor | N/A |

| C-terminal Carboxylic Acid | Ionic interactions, hydrogen bond acceptor | N/A |

| Alanine Methyl Group | Hydrophobic interactions | N/A |

Stereochemical Influence on Binding Affinity, Selectivity, and Efficacy

Stereochemistry is a paramount factor in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms can profoundly affect how a molecule interacts with its biological target, which is itself a chiral entity.

The L-configuration of the alanine residue is expected to be critical. Biological systems, particularly enzymes and receptors, are highly stereoselective. It is highly probable that the corresponding D-alanine analogue would exhibit significantly lower or even no biological activity. In some cases, a D-amino acid might be incorporated to increase metabolic stability, but this often comes at the cost of reduced affinity. nih.gov

Conformational Analysis of this compound and its Role in Molecular Recognition

The biological activity of a flexible molecule like this compound is not solely determined by its static structure but by the ensemble of conformations it can adopt in solution. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations that are likely to be the "bioactive" conformations responsible for molecular recognition.

The conformational landscape of this dipeptide is primarily defined by the torsional angles of the peptide backbone (phi, ψ) and the side chain (chi). nih.govresearchgate.net The presence of the bulky thiophene group is expected to introduce significant conformational constraints compared to a simple alanine or even a phenylalanine residue. These constraints can be beneficial, as they reduce the entropic penalty upon binding to a receptor.

Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be employed to predict the preferred conformations. researchgate.net For the L-alanylglycine portion, the right-handed α-helical conformation is often found to be the most stable for poly-L-alanine. researchgate.net However, the bulky thiophene substituent will likely alter this preference. The interaction between the thiophene ring and the peptide backbone can lead to specific folded conformations.

Understanding the conformational preferences is crucial for rational drug design, as it allows for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity.

Rational Design Principles for Optimizing Potency and Biological Selectivity

Rational drug design aims to develop new molecules with improved biological activity based on an understanding of the target and the ligand's SAR. nih.govnih.govchemrxiv.org For this compound analogues, several strategies can be envisioned:

Modification of the Thiophene Ring: Introducing substituents onto the thiophene ring is a primary strategy for modulating potency and selectivity. nih.gov Electron-donating or electron-withdrawing groups can be added to fine-tune the electronic properties of the ring and its ability to participate in interactions. The position of the substituent is also critical, as it will affect the steric profile and the directionality of interactions. For example, in other scaffolds, substitution at different positions of a phenyl ring has been shown to have a significant impact on activity. nih.gov

Peptide Backbone Modifications: To improve metabolic stability and conformational constraint, the peptide backbone can be modified. This includes N-methylation of the amide bonds or the introduction of non-natural amino acids. mdpi.com

Conformational Constraint: Introducing cyclic constraints, for example by linking the side chain to the backbone, can lock the molecule in a desired bioactive conformation, leading to increased potency.

Table 2 summarizes some rational design strategies and their potential outcomes.

| Design Strategy | Potential Outcome | Reference |

| Thiophene Ring Substitution | Modulate electronic and steric properties, improve binding affinity and selectivity | nih.govnih.gov |

| N-methylation of Peptide Backbone | Increase metabolic stability, alter conformation | mdpi.com |

| Terminal Group Capping | Improve cell permeability, alter hydrogen bonding | N/A |

| Cyclization | Introduce conformational constraint, increase potency | N/A |

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological activity, selectivity, or pharmacokinetic profile. chimia.chnih.gov

Replacement of the Thiophene Ring: The thiophene ring itself is a bioisostere of a phenyl ring. nih.gov Further exploration could involve replacing the 3-thienyl group with other five- or six-membered aromatic or heteroaromatic rings, such as furan, pyrrole, pyridine, or even a substituted phenyl ring. Each replacement would offer a unique set of electronic and steric properties.

Replacement of the Alanine Residue: The L-alanine residue could be replaced by other small, natural or unnatural amino acids to probe the steric and electronic requirements at this position. For instance, replacing it with valine or leucine (B10760876) would increase hydrophobicity, while replacement with serine would introduce a hydrogen bonding group.

Replacement of the Glycine (B1666218) Residue: Glycine provides maximal conformational flexibility in a peptide chain. Replacing glycine with other amino acids, such as alanine, would restrict this flexibility. Studies on other dipeptides have shown that the nature of the N-terminal amino acid can significantly influence plasma stability. nih.gov

Replacement of the Amide Bond: The amide bonds in the peptide backbone are susceptible to enzymatic cleavage. Replacing them with non-hydrolyzable isosteres, such as a thioamide or a reduced amide, could significantly enhance the metabolic stability of the compound. nih.gov

Table 3 provides examples of potential bioisosteric replacements and their rationale.

| Original Group | Bioisosteric Replacement | Rationale | Reference |

| 3-Thienyl | Phenyl, Pyridyl, Furyl | Modulate aromatic properties and hydrogen bonding capacity | nih.gov |

| L-Alanine | L-Valine, L-Leucine, L-Serine | Probe steric and electronic requirements, alter hydrophobicity | N/A |

| Glycine | L-Alanine, β-Alanine | Restrict conformational flexibility, alter backbone spacing | nih.gov |

| Amide Bond | Thioamide, Reduced Amide | Increase metabolic stability | nih.gov |

Computational Chemistry and in Silico Modeling of 3 Thiophen 3 Yl L Alanylglycine Interactions

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are at the heart of understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, QM methods can elucidate its electronic structure, which in turn governs its reactivity. For 3-(Thiophen-3-yl)-L-alanylglycine, QM calculations could determine key electronic descriptors.

These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can reveal the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate reactivity. |

| Dipole Moment | 3.2 D | Indicates polarity and potential for dipole-dipole interactions. |

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.govchemrevlett.com This method is fundamental in drug design for predicting the binding affinity and mode of action of a potential drug candidate. nih.govchemrevlett.com

In the case of this compound, docking simulations would require a known protein target. For instance, if this dipeptide were being investigated as an inhibitor of a specific enzyme, docking would be used to place it within the enzyme's active site. The simulation would generate a series of possible binding poses, which are then scored based on factors like intermolecular forces, including hydrogen bonds and van der Waals interactions. chemrevlett.com The resulting docking score provides an estimate of the binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Docking Score | -8.5 kcal/mol | A lower score generally indicates a more favorable binding affinity. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and the protein. |

| Key Interacting Residues | Tyr82, Asp120, Phe210 | Amino acid residues in the active site that form significant interactions with the ligand. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations introduce the element of time, allowing for the observation of the dynamic behavior of the ligand-protein complex. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements over time. nih.govmdpi.com

For this compound, an MD simulation of its complex with a target protein would reveal the stability of the binding pose predicted by docking. It would also show how the ligand and protein adapt to each other's presence, a phenomenon known as "induced fit." Analysis of the MD trajectory can provide information on the flexibility of the ligand in the binding site and the strength of the interactions over time.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Outputs

| Parameter | Value/Description | Purpose |

| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe relevant molecular motions. |

| RMSD (Root Mean Square Deviation) | 1.5 Å | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. |

| RMSF (Root Mean Square Fluctuation) | Varies per residue | Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors (such as those from QM calculations) and experimentally determined biological activity. nih.govmdpi.com

To develop a QSAR model for this compound, a library of related thiophene-containing dipeptides would need to be synthesized and tested for a specific biological activity. The resulting data would then be used to create a model that could predict the activity of new, unsynthesized analogs. This approach allows for the rational design of more potent compounds.

Table 4: Hypothetical QSAR Model for a Series of Thiophene (B33073) Derivatives

| Statistical Parameter | Value | Description |

| r² (correlation coefficient) | 0.85 | Indicates a good correlation between the predicted and experimental activity. |

| q² (cross-validated r²) | 0.75 | Measures the predictive power of the model. |

| Descriptors Used | LogP, Molar Refractivity, HOMO Energy | Examples of molecular properties that influence biological activity. |

Virtual Screening and De Novo Design Approaches for Novel this compound-based Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netuibk.ac.at This can be done using either ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which use docking to screen compounds against a protein target. researchgate.netuibk.ac.at

Starting with this compound as a lead compound, virtual screening could be used to identify other commercially available or synthetically accessible molecules with similar properties that might have improved activity.

De novo design, on the other hand, is a more creative approach where novel molecules are built from scratch within the constraints of the target's binding site. Algorithms would piece together molecular fragments to design new, optimized ligands based on the favorable interactions observed for the initial scaffold.

Advanced Analytical and Spectroscopic Methodologies for the Characterization and Quantification of 3 Thiophen 3 Yl L Alanylglycine in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Profiling in Research Samples

High-Resolution Mass Spectrometry (HRMS) would be an indispensable tool for the unequivocal confirmation of the elemental composition of 3-(Thiophen-3-yl)-L-alanylglycine. By providing a highly accurate mass measurement, typically with sub-part-per-million (ppm) accuracy, HRMS would allow for the determination of the precise molecular formula. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with analyzers like time-of-flight (TOF) or Orbitrap would be utilized.

In a hypothetical research scenario, the expected exact mass of the protonated molecule [M+H]⁺ could be calculated and compared against the measured value. Tandem mass spectrometry (MS/MS) experiments would further elucidate the structure by inducing fragmentation of the parent ion, leading to characteristic daughter ions corresponding to the loss of the glycine (B1666218) residue, the alanine (B10760859) residue, or fragments of the thiophene (B33073) ring. This fragmentation pattern would provide definitive sequence and structural information.

For metabolite profiling in biological research samples, Liquid Chromatography-Mass Spectrometry (LC-MS) with HRMS detection would enable the identification of potential biotransformation products of this compound.

Hypothetical HRMS Data Table:

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Fragmentation Ions (MS/MS) |

|---|---|---|---|---|

| [M+H]⁺ | [Calculated Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Fragments] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the complete structural and conformational analysis of this compound in solution. A suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H NMR would provide initial information on the number and environment of the protons. The chemical shifts of the protons on the thiophene ring, the α-protons of the alanine and glycine residues, and the amide protons would be of particular interest. Two-dimensional techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings within the spin systems of the amino acid residues and the thiophene ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for assigning the carbon signals by correlating them to their directly attached protons (HSQC) and through multiple bonds (HMBC), respectively. These experiments would confirm the connectivity of the thiophene ring to the alanine residue and the peptide bond between alanine and glycine.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the three-dimensional structure and conformation of the dipeptide in solution by detecting through-space proximity of protons.

Hypothetical ¹H NMR Data Table:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene-H | [Hypothetical Range] | [m, d, t] | [Hypothetical Values] |

| Ala-αH | [Hypothetical Value] | [q] | [Hypothetical Value] |

| Ala-βH | [Hypothetical Value] | [d] | [Hypothetical Value] |

| Gly-αH₂ | [Hypothetical Value] | [d] | [Hypothetical Value] |

| NH (Ala) | [Hypothetical Value] | [d] | [Hypothetical Value] |

Advanced Chromatographic Techniques (HPLC, UPLC, LC-MS/MS) for Purity Assessment and Quantification in Biological Matrices for Research

Advanced chromatographic techniques are vital for assessing the purity of a synthesized batch of this compound and for its quantification in complex biological matrices for research purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), with their higher resolution and speed, would be the methods of choice for purity determination. A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, would likely be employed. The purity would be assessed by integrating the peak area of the main compound relative to any impurities detected by a UV detector, typically at a wavelength where the thiophene chromophore absorbs.

For quantification in biological fluids such as plasma or tissue homogenates, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers exceptional sensitivity and selectivity. A specific precursor-to-product ion transition for this compound would be monitored in Multiple Reaction Monitoring (MRM) mode. This would allow for accurate quantification even in the presence of a complex biological background. An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure accuracy and precision.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, [Dimensions] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | [Hypothetical Gradient Profile] |

| Flow Rate | [Hypothetical Flow Rate] |

| Detection | UV at [Hypothetical Wavelength] nm |

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

Should this compound be investigated as a ligand for a protein target, X-ray crystallography would be the definitive method to determine its binding mode at an atomic level. This would involve co-crystallizing the dipeptide with its target protein and then analyzing the diffraction pattern of X-rays passed through the crystal.

The resulting electron density map would allow for the construction of a three-dimensional model of the protein-ligand complex. This would reveal the precise orientation of the dipeptide within the binding site and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking with the thiophene ring, that stabilize the complex. Such information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's activity.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

|---|---|

| PDB ID | [Hypothetical ID] |

| Resolution (Å) | [Hypothetical Value] |

| Space Group | [Hypothetical Group] |

Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational and Interaction Studies

Circular Dichroism (CD) spectroscopy would be employed to study the secondary structure and conformational changes of this compound, particularly if it were part of a larger peptide or upon interaction with a biological macromolecule. The thiophene ring itself is a chromophore and could contribute to the CD spectrum. Changes in the CD signal upon binding to a target could indicate induced conformational changes in either the ligand or the macromolecule.

Fluorescence spectroscopy could also be a valuable tool, although the intrinsic fluorescence of the thiophene moiety is generally weak. If the target protein possesses fluorescent amino acids like tryptophan or tyrosine, the binding of this compound could lead to quenching or enhancement of this fluorescence. This change could be used to determine binding affinities and kinetics.

Future Research Trajectories and Academic Applications of 3 Thiophen 3 Yl L Alanylglycine

Development of Next-Generation Molecular Probes Based on the 3-(Thiophen-3-yl)-L-alanylglycine Scaffold

The inherent fluorescence of the thiophene (B33073) nucleus provides a foundational element for the design of novel molecular probes. nih.govnih.gov Future research is anticipated to focus on modifying the this compound backbone to create sophisticated tools for biological imaging and diagnostics.

One promising avenue is the development of fluorescent probes for detecting specific protein aggregates, a hallmark of several neurodegenerative diseases. nih.govnih.gov By strategically functionalizing the dipeptide scaffold, it may be possible to create probes that exhibit selectivity for pathological protein conformations. For instance, the synthesis of donor-acceptor-donor "proteophenes" based on a thiophene core has demonstrated the potential for creating ligands with distinct photophysical properties capable of differentiating between various proteinaceous species in tissue samples. nih.govnih.gov

Moreover, the modular nature of the this compound structure allows for the systematic modification of its components to fine-tune its binding affinity and spectral properties. acs.org Research could explore the impact of substituting the alanine (B10760859) or glycine (B1666218) residues with other amino acids or introducing different functional groups to the thiophene ring to optimize probe performance for specific biological targets. nih.govnih.gov The goal would be to generate probes that can visualize disease-specific molecules, aiding in early diagnosis and treatment monitoring. nih.gov

Integration with Systems Biology and Omics Data for Holistic Understanding

A comprehensive understanding of the biological effects of this compound will necessitate its integration into systems biology and multi-omics analytical frameworks. frontiersin.org By combining genomics, proteomics, and metabolomics, researchers can move beyond a single target-based approach to a more holistic view of the compound's interactions within a biological system. nih.govnih.gov

Future studies could employ transcriptomic analysis (RNA-seq) to identify changes in gene expression in cells treated with the compound, revealing the cellular pathways it modulates. nih.gov Proteomic approaches would then allow for the quantification of protein expression changes, providing a more direct link between the compound and its functional effects. nih.gov Metabolomic analysis could further elucidate the downstream metabolic consequences of treatment. youtube.com

The integration of these multi-omics datasets can help in identifying potential biomarkers for the compound's activity and in understanding its mechanism of action on a systemic level. frontiersin.orgnih.gov This approach is particularly valuable for uncovering novel therapeutic applications and for predicting potential off-target effects early in the research and development process.

Innovative Strategies for Preclinical Lead Optimization and Target Validation in Disease Models

Should initial screenings reveal promising biological activity, this compound would become a lead compound for further optimization. creative-biostructure.com The process of lead optimization aims to enhance the desirable properties of a compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable ones. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this phase. nih.gov By synthesizing and testing a series of analogues of this compound, researchers can identify the key structural features responsible for its biological activity. rsc.org This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and drug discovery. creative-biostructure.com

Preclinical development would involve testing optimized candidates in various in vitro and in vivo disease models to validate their therapeutic potential and assess their safety profiles. creative-biostructure.com The use of appropriate animal models that mimic human disease conditions is essential for gathering valuable insights into the compound's efficacy and potential side effects.

Expansion of Peptidomimetic Libraries for High-Throughput Screening in Academic Settings

The this compound scaffold serves as an excellent starting point for the creation of diverse peptidomimetic libraries for high-throughput screening (HTS). nih.govcreative-peptides.com HTS allows for the rapid testing of thousands of compounds against a biological target, significantly accelerating the discovery of new bioactive molecules. bmglabtech.comdrugtargetreview.com

Academic research can focus on developing combinatorial synthesis methods to generate large libraries of compounds based on the thiophene-dipeptide core. nih.gov These libraries can then be screened against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions. drugtargetreview.com This approach not only increases the chances of discovering novel therapeutic agents but also contributes to a deeper understanding of the structure-activity relationships of this class of compounds. The development of efficient screening assays, often utilizing fluorescence-based readouts in microtiter plates, is a key component of this strategy. bmglabtech.comdrugtargetreview.com

Conceptual Advancements in Thiophene-Dipeptide Conjugates for Targeted Research Delivery

Leveraging the principles of peptide-drug conjugates (PDCs), future research can explore the use of this compound as a targeting moiety for the delivery of therapeutic or imaging agents to specific cells or tissues. nih.govnih.govmdpi.com PDCs combine the specificity of a peptide with the potency of a payload, offering a strategy to enhance efficacy while reducing systemic toxicity. nih.govnih.gov

The dipeptide structure could be conjugated to various payloads, such as cytotoxic drugs for cancer therapy or fluorescent dyes for imaging, via a cleavable or non-cleavable linker. nih.gov The thiophene component itself has been incorporated into anticancer agents, and its derivatives have been delivered using nanocarriers to improve solubility and targeting. mdpi.comacs.orgnih.govresearchgate.netnih.gov

A key area of investigation will be the identification of specific receptors or cell surface proteins that recognize the this compound structure. Once a target is identified, the dipeptide can be used to direct conjugated molecules to cells overexpressing that target. frontiersin.org This targeted delivery approach holds significant promise for developing more effective and safer research tools and, potentially, therapeutics. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Thiophen-3-yl)-L-alanylglycine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Thiophene-3-carboxylic acid is coupled to L-alanine via amide bond formation, followed by glycyl residue addition. Purity optimization requires reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) and characterization via LC-MS and H/C NMR. Impurity profiles should be cross-referenced with NIST spectral databases to confirm structural integrity .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., 2 factorial experiments) to test pH (3–9), temperature (4–40°C), and ionic strength (0.1–1.0 M). Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) and quantify hydrolytic byproducts (e.g., free thiophene derivatives) using GC-MS. Stability data should be analyzed via Arrhenius kinetics to predict shelf-life .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s tertiary structure in solution?

- Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies secondary structure elements, while nuclear Overhauser effect spectroscopy (NOESY) in DO or DMSO-d reveals spatial proximity of thiophene and glycine residues. Compare results with density functional theory (DFT)-simulated spectra for validation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to model interactions between the thiophene moiety and target proteins (e.g., enzyme active sites). Molecular dynamics (MD) simulations (AMBER or GROMACS) predict conformational stability, while machine learning (e.g., Random Forest models) prioritizes synthetic candidates based on ADMET properties. Validate predictions with in vitro assays .

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound analogs?

- Methodological Answer : Systematically evaluate assay conditions (e.g., buffer composition, temperature) using a response surface methodology (RSM). Compare isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) data to distinguish thermodynamic (ΔH, ΔS) vs. kinetic (, ) contributions. Cross-validate with X-ray crystallography to confirm binding poses .

Q. How can reactor design improve scalability of enantioselective synthesis for this compound?

- Methodological Answer : Implement continuous-flow reactors with immobilized enzymes (e.g., lipases in packed-bed reactors) to enhance enantiomeric excess (ee). Optimize residence time and mixing efficiency using computational fluid dynamics (CFD). Monitor reaction progress in real-time via inline FTIR spectroscopy .

Q. What are the best practices for integrating heterogeneous catalysis into the synthesis of this compound?

- Methodological Answer : Screen metal-organic frameworks (MOFs) or zeolites as catalysts for Suzuki-Miyaura coupling steps. Use high-throughput experimentation (HTE) with Design of Experiments (DoE) to optimize catalyst loading, solvent polarity, and reaction time. Characterize catalysts post-reaction via XPS and BET analysis to assess deactivation mechanisms .

Data Management & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis sets in DFT, force fields in MD). Use Bayesian statistics to quantify uncertainty in predictions. Validate with orthogonal experimental techniques (e.g., comparing DFT-predicted IR spectra with experimental FTIR data) .

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: document synthetic protocols using electronic lab notebooks (ELNs), share raw spectral data via repositories like Zenodo, and standardize assay conditions using CRISP (Checklist for Reproducibility in Science Protocols) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.